molecular formula C13H12N2O6 B1422026 3-(2,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid CAS No. 1283108-50-8

3-(2,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No. B1422026
M. Wt: 292.24 g/mol
InChI Key: FZSJCMHPWUUAHI-UHFFFAOYSA-N
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Description

“3-(2,5-Dimethoxyphenyl)propionic acid” is a monocarboxylic acid that is 3-phenylpropionic acid in which the hydrogens at positions 2 and 5 of the phenyl ring are replaced by methoxy groups . It is functionally related to a 3-phenylpropionic acid .


Molecular Structure Analysis

The molecular formula of “3-(2,5-Dimethoxyphenyl)propionic acid” is C11H14O4 .


Physical And Chemical Properties Analysis

The melting point of “3-(2,5-Dimethoxyphenyl)propionic acid” is 66-69 °C . The molecular weight is 210.23 .

Scientific Research Applications

Synthetic Applications

Research has focused on the synthesis of various heterocyclic compounds utilizing derivatives similar to "3-(2,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid". For instance, dihydropyrimidine derivatives have shown significant potential as precursors for synthesizing a wide array of heterocyclic derivatives. A study detailed the synthesis of dihydropyrimidine derivatives through reactions involving aldol condensation conditions, indicating their utility in creating structurally diverse compounds with potential biological activities (Suwito et al., 2019).

Crystallographic Studies

Crystal structure analysis of derivatives has provided insights into their molecular conformation, hydrogen bonding, and supramolecular arrangements. For example, the crystal structure of "Ethyl 4,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" reveals the conformation of the pyrimidine ring and the formation of hydrogen-bonded dimers, contributing to the understanding of their structural characteristics and potential intermolecular interactions (Zavodnik et al., 2005).

Biological Activities

Several studies have explored the biological activities of compounds structurally related to "3-(2,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid". For instance, derivatives have been synthesized and evaluated for their antibacterial activity, showcasing the potential therapeutic applications of these compounds. An efficient synthesis of pyrido[2,3-d]pyrimidine-7-carboxylic acids using a TiO2/SiO2 nanocomposite as a catalyst in aqueous media at room temperature demonstrated high yields of products with potential biological activities (Sadegh-Samiei & Abdolmohammadi, 2018).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O6/c1-20-7-3-4-10(21-2)9(5-7)15-11(16)8(12(17)18)6-14-13(15)19/h3-6H,1-2H3,(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSJCMHPWUUAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)C(=CNC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 2
3-(2,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 3
3-(2,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 4
3-(2,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 5
3-(2,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 6
3-(2,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

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